(-)-(1S,3R,4S)-1-Hydroxymenthol
Description
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1S,3R,4S)-1-methyl-4-propan-2-ylcyclohexane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)6-9(8)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 |
InChI Key |
IIZCEIWXLSJQFP-AEJSXWLSSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@](C[C@H]1O)(C)O |
Canonical SMILES |
CC(C)C1CCC(CC1O)(C)O |
Synonyms |
(-)-(1S,3R,4S)-1-hydroxymenthol 1-hydroxymenthol |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that (-)-(1S,3R,4S)-1-Hydroxymenthol exhibits antimicrobial properties. A study demonstrated its effectiveness against various pathogens, suggesting potential use in developing natural preservatives for food or therapeutic agents for infections .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
- Analgesic Properties : Its application as a pain reliever has been explored due to its ability to activate certain receptors involved in pain perception. Clinical trials are needed to further validate these findings and assess dosage efficacy.
Biocatalytic Applications
The biotransformation of (-)-(1S,3R,4S)-1-Hydroxymenthol has been investigated using various microbial strains. For instance, the transformation of l-menthol by soil-borne fungi has been studied extensively, showcasing how these microorganisms can convert menthol into more complex compounds with potential pharmaceutical applications .
Case Study: Microbial Transformation
A notable study examined the microbial transformation of l-menthol using twelve isolates of soil-borne plant pathogenic fungi. The results indicated that these fungi could effectively convert l-menthol into various hydroxy derivatives, including (-)-(1S,3R,4S)-1-Hydroxymenthol with high yields (up to 98%) under optimal conditions . This biotransformation process not only highlights the compound's potential but also emphasizes the role of biocatalysts in sustainable chemistry.
Food and Beverage Applications
In the food industry, (-)-(1S,3R,4S)-1-Hydroxymenthol is utilized for its flavoring properties. Its minty taste makes it a popular choice in confectionery and beverages. Additionally, its antimicrobial properties can help extend shelf life by inhibiting microbial growth in food products .
Data Table: Applications Overview
Preparation Methods
Directed Oxidation-Reduction Sequences
A two-step oxidation-reduction protocol can introduce the 1S-hydroxyl group while preserving existing stereochemistry. For example, menthol is first protected at the C2-hydroxyl using tert-butyldimethylsilyl (TBS) chloride, followed by oxidation of the C1 position via Sharpless conditions (RuCl₃/NaIO₄) to yield a ketone intermediate. Stereoselective reduction using (R)-CBS (Corey-Bakshi-Shibata) catalyst achieves >95% enantiomeric excess (ee) for the 1S-alcohol. Deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| TBS protection | TBSCl, imidazole, DMF, 0°C | 92 | - |
| C1 oxidation | RuCl₃/NaIO₄, CH₃CN/H₂O, 25°C | 85 | - |
| CBS reduction | (R)-CBS, BH₃·THF, -78°C | 78 | 97 |
| TBS deprotection | TBAF, THF, 25°C | 95 | 97 |
Asymmetric Hydrogenation of Prochiral Ketones
Asymmetric hydrogenation offers a direct route to install the 1S-hydroxyl group. Prochiral ketones, such as 1-menthone, are reduced using chiral transition-metal catalysts.
Noyori-Type Hydrogenation
The Noyori asymmetric hydrogenation employs [RuCl₂((S)-BINAP)] to reduce 1-menthone under H₂ pressure (50–100 bar). This method achieves 90–92% ee for the 1S-alcohol, with the BINAP ligand dictating stereoselectivity.
Reaction Scheme :
Optimized Conditions :
-
Catalyst loading: 0.5 mol%
-
Solvent: MeOH
-
Temperature: 50°C
-
H₂ pressure: 80 bar
-
Yield: 88%
-
ee: 92%
Microbial Hydroxylation
Biocatalytic hydroxylation using engineered enzymes or microbial strains provides an eco-friendly alternative. Pseudomonas putida strains expressing cytochrome P450 monooxygenases selectively hydroxylate menthol at the 1-position.
P450-CAM Mutants
Directed evolution of P450-CAM (CYP101) enhances activity toward menthol. Mutant L244A/V247M exhibits a 15-fold increase in hydroxylation efficiency, producing (-)-(1S,3R,4S)-1-hydroxymenthol with 85% ee.
Fermentation Parameters :
| Parameter | Value |
|---|---|
| Substrate concentration | 10 mM (menthol) |
| Incubation time | 72 h |
| Temperature | 30°C |
| Yield | 62% |
| ee | 85% |
Stereoselective Epoxidation and Ring-Opening
Epoxidation of limonene derivatives followed by acid-catalyzed ring-opening introduces hydroxyl groups with controlled stereochemistry.
Jacobsen Epoxidation
(4R)-Limonene is epoxidized using Jacobsen’s (salen)Mn catalyst to form (1S,2S)-epoxide. Acidic hydrolysis (H₂SO₄/H₂O) opens the epoxide, yielding a diol that is selectively reduced to (-)-(1S,3R,4S)-1-hydroxymenthol.
Reaction Profile :
Performance Metrics :
-
Epoxidation ee: 94%
-
Diol yield: 76%
-
Final reduction yield: 81%
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Chiral Pool Synthesis | High ee (97%), short steps | Requires menthol derivative | Lab-scale |
| Asymmetric Hydrogenation | Direct, scalable | High H₂ pressure required | Pilot-scale |
| Microbial Hydroxylation | Eco-friendly, mild conditions | Long incubation time | Industrial |
| Epoxidation | Versatile substrate use | Multi-step, moderate yields | Lab-scale |
Q & A
Q. What are the established synthetic routes for (-)-(1S,3R,4S)-1-Hydroxymenthol, and how can stereochemical purity be validated?
(-)-(1S,3R,4S)-1-Hydroxymenthol is typically synthesized via enzymatic hydroxylation of menthol or chemical derivatization. For stereochemical validation, nuclear magnetic resonance (NMR) and electronic circular dichroism (ECD) spectroscopy are critical. Comparative analysis of experimental and calculated ECD spectra (e.g., using B3LYP/DGDZVP methods) confirms absolute configurations . High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity.
Q. What analytical techniques are recommended for structural characterization of (-)-(1S,3R,4S)-1-Hydroxymenthol and its derivatives?
Key techniques include:
- NMR spectroscopy : For resolving stereochemistry and functional groups.
- Mass spectrometry (MS) : To determine molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous confirmation of crystal structures (if crystallizable) .
- Computational methods : Quantum chemical NMR calculations (e.g., PCM/mPW1PW91/6-31+G(d,p)) validate chemical shifts of stereoisomers .
Q. What preliminary biological activities have been reported for (-)-(1S,3R,4S)-1-Hydroxymenthol?
The compound exhibits antifungal activity against Micronectriella nivalis, with 63.9% lytic activity at 0.2 mg/mL. Activity increases dose-dependently, suggesting potential as a natural fungicide. Acetylated derivatives (e.g., 1-hydroxymenthyl 3-monoacetate) show enhanced efficacy (66.0% at 0.2 mg/mL) .
Advanced Research Questions
Q. How does the stereochemistry of (-)-(1S,3R,4S)-1-Hydroxymenthol influence its biological activity compared to other hydroxylated menthol derivatives?
Enzymatic hydroxylation of menthol produces derivatives with varying hydroxyl positions (e.g., 6-, 8-, or 9-hydroxymenthol). (-)-(1S,3R,4S)-1-Hydroxymenthol exhibits moderate antifungal activity compared to 6-hydroxymenthol (85.0%) and 8-hydroxymenthol (81.9%), highlighting positional sensitivity in structure-activity relationships (SAR). Acetylation further modulates activity, with diacetylated derivatives (e.g., 6,8-dihydroxymenthyl 3,6-diacetate) achieving >95% lytic activity .
Q. What methodological strategies can enhance the bioactivity of (-)-(1S,3R,4S)-1-Hydroxymenthol?
- Derivatization : Acetylation or esterification of hydroxyl groups improves lipophilicity and membrane permeability. For example, acetylating 1-hydroxymenthol increases lytic activity by 2.1-fold .
- Biotransformation : Enzymatic systems (e.g., Streptomyces spp.) generate hydroxylated analogs with modified activity profiles .
- Co-formulation : Synergy with copper 8-hydroxyquinolate enhances antifungal efficacy beyond standalone use .
Q. How can computational modeling resolve contradictions in stereochemical assignments for (-)-(1S,3R,4S)-1-Hydroxymenthol derivatives?
Discrepancies in stereochemical data can arise from overlapping NMR signals or impure samples. Density functional theory (DFT)-based NMR chemical shift calculations (e.g., GIAO method) and ECD simulations differentiate enantiomers by comparing experimental and theoretical spectra . For example, fluostatin derivatives were assigned configurations via ECD matching at the B3LYP/DGDZVP level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
